molecular formula C13H22O2 B11826195 (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol

Cat. No.: B11826195
M. Wt: 210.31 g/mol
InChI Key: SSAZLMYGUQCCPI-MMPACCRQSA-N
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Description

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[410]hept-2-yl]-3-buten-2-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the bicyclic structure through cyclization reactions, followed by the introduction of the buten-2-ol moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: Known for its aromatic properties and use in fragrances.

    p-Hydroxyphenylethanol: Studied for its antioxidant activity.

    4-Hydroxybenzaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[410]hept-2-yl]-3-buten-2-ol stands out due to its unique bicyclic structure and the specific functional groups it contains

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(E,2R)-4-[(1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-yl]but-3-en-2-ol

InChI

InChI=1S/C13H22O2/c1-9(14)5-6-10-12(2,3)8-7-11-13(10,4)15-11/h5-6,9-11,14H,7-8H2,1-4H3/b6-5+/t9-,10-,11+,13-/m1/s1

InChI Key

SSAZLMYGUQCCPI-MMPACCRQSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H]1[C@@]2([C@@H](O2)CCC1(C)C)C)O

Canonical SMILES

CC(C=CC1C(CCC2C1(O2)C)(C)C)O

Origin of Product

United States

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